molecular formula C57H102O6 B1264229 1,2-Dioleoyl-3-linoleoyl-sn-glycerol CAS No. 72120-34-4

1,2-Dioleoyl-3-linoleoyl-sn-glycerol

Cat. No. B1264229
CAS RN: 72120-34-4
M. Wt: 883.4 g/mol
InChI Key: JTMWOTXEVWLTTO-YKZMILTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dioleoyl-3-linoleoyl-sn-glycerol is a triacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl while that at position 3 is specifed as linoleoyl. It has a role as a mouse metabolite. It is a triacyl-sn-glycerol and a linoleoyl containing 1,2,3-triacyl-sn-glycerol. It derives from a linoleic acid and an oleic acid.

Scientific Research Applications

Polymorphic Characteristics and Thermal Behavior

  • Crystallization and Polymorphic Transformation : Research by Bayés-García et al. (2013, 2016) focused on the crystallization and transformation of polymorphic forms of 1,2-dioleoyl-3-linoleoyl-sn-glycerol (OOL). They identified multiple polymorphic forms and found that the quantity and stability of these forms varied with different cooling and heating rates. This study provides insights into the physical properties of OOL in different thermal conditions, useful for applications in food and material sciences (Bayés-García et al., 2013) (Bayés-García et al., 2016).

Analytical Techniques and Separation Processes

  • Enantiomeric Separation and Analysis : Nagai et al. (2011) developed a method for the enantiomeric separation of asymmetric triacylglycerols, including 1,2-dioleoyl-3-linoleoyl-sn-glycerol, using recycle high-performance liquid chromatography. This technique is pivotal for detailed molecular analysis and quality control in food products and pharmaceuticals (Nagai et al., 2011).

Lipid Analysis and Characterization

  • Analysis in Vegetable Oils : The study by Lo et al. (2004) explored the use of reversed-phase high-performance liquid chromatography for analyzing diacylglycerol isomers, including 1,2-dioleoyl-sn-glycerol, in vegetable oils. This methodology aids in understanding the composition and properties of oils, which is essential for food technology and nutritional studies (Lo et al., 2004).

Health and Nutrition Applications

  • Impact on Crystallization and Melting in Lipids : Galeb et al. (2012) investigated the influence of 1,2-dioleoyl-3-linoleoyl-sn-glycerol on the crystallization and melting behavior of lipids. This study has implications for understanding the role of such triacylglycerols in dietary fats and their behavior in human body temperature conditions, which is crucial for food science and nutrition (Galeb et al., 2012).

Synthetic Approaches

  • Synthesis of Structured Lipids : Research by Wei et al. (2015) focused on synthesizing structured lipids like 1,3-dioleoyl-2-palmitoylglycerol, with potential applications in infant formula and other health-related products. Such synthetic approaches are significant for creating specialized lipids with desired nutritional profiles (Wei et al., 2015).

properties

CAS RN

72120-34-4

Product Name

1,2-Dioleoyl-3-linoleoyl-sn-glycerol

Molecular Formula

C57H102O6

Molecular Weight

883.4 g/mol

IUPAC Name

[(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27-/t54-/m0/s1

InChI Key

JTMWOTXEVWLTTO-YKZMILTLSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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